
Gosogliptin
描述
戈索格列汀,也称为其商品名 Saterex,是一种用于治疗 II 型糖尿病的药物。它属于二肽基肽酶-4 抑制剂类,通常被称为格列汀类。 该化合物由辉瑞公司发现并开发,并经过了临床试验的各个阶段 .
准备方法
合成路线和反应条件: 戈索格列汀的合成涉及多个步骤,从吡咯烷和哌嗪中间体的制备开始。关键合成路线包括 (3,3-二氟-1-吡咯烷基) { (2S,4S)-4- [4- (2-嘧啶基)-1-哌嗪基]-2-吡咯烷基}甲酮的形成。 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .
工业生产方法: 戈索格列汀的工业生产遵循已公布的经济高效路线。该方法确保了该化合物的规模化合成,同时保持高纯度和收率。 该过程涉及优化的反应条件和纯化步骤,以获得适合药物使用的戈索格列汀 .
化学反应分析
反应类型: 戈索格列汀经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰分子内的官能团。
取代: 取代反应很常见,其中分子内的特定原子或基团被其他原子或基团取代。
常见试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在取代反应中使用卤素和亲核试剂等试剂。
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可能会产生戈索格列汀的还原形式 .
科学研究应用
Comparative Studies
- Efficacy Against Vildagliptin : A significant study compared gosogliptin with vildagliptin in T2DM patients. The results indicated that after 12 weeks of monotherapy, HbA1c levels decreased by -0.93% for this compound and -1.03% for vildagliptin. However, the combination therapy with metformin showed a continued decrease in HbA1c levels, with differences between the two groups being statistically insignificant .
- Long-term Efficacy : In a 36-week study involving 299 patients, both drugs effectively reached target HbA1c levels of ≤7.0%, with no significant differences in efficacy noted between this compound and vildagliptin .
Safety Profile
This compound has been found to have a favorable safety profile. Common adverse effects include gastrointestinal discomfort, but serious side effects are rare. The drug does not significantly increase the risk of hypoglycemia when used alone or in combination with metformin .
Applications Beyond Diabetes
Recent studies have explored the potential applications of this compound in other areas:
- Chronic Kidney Disease : Preliminary investigations suggest that this compound may have beneficial effects on renal function in patients with chronic kidney disease .
- Cardiovascular Outcomes : Research is ongoing to assess whether DPP-4 inhibitors like this compound can improve cardiovascular outcomes in diabetic patients .
Table 1: Comparative Efficacy of this compound vs. Vildagliptin
Parameter | This compound | Vildagliptin |
---|---|---|
HbA1c Reduction (12 weeks) | -0.93% | -1.03% |
HbA1c Reduction (36 weeks) | -1.29% (with Metformin) | -1.35% (with Metformin) |
Target HbA1c ≤7.0% | 56.4% | 55.4% |
Table 2: Safety Profile Overview
Adverse Effect | Frequency | Severity |
---|---|---|
Gastrointestinal issues | Common | Mild |
Hypoglycemia | Rare | Serious |
Case Studies
Case Study 1 : A clinical trial involving 300 subjects demonstrated that this compound effectively lowered HbA1c levels when combined with metformin over a period of 36 weeks, showcasing its potential as a first-line therapy for T2DM .
Case Study 2 : Another study highlighted the long-term safety and efficacy of this compound in elderly patients with T2DM, emphasizing its low incidence of adverse effects and effective glycemic control over extended periods .
作用机制
戈索格列汀通过抑制二肽基肽酶-4 酶发挥其作用。这种抑制导致肠降糖激素水平升高,进而增强胰岛素分泌并降低胰高血糖素水平。 戈索格列汀的分子靶点包括二肽基肽酶-4 的活性位点,它在该位点结合并阻止酶降解肠降糖激素 .
类似化合物:
- 西格列汀
- 沙格列汀
- 利格列汀
- 维格列汀
比较: 戈索格列汀在对二肽基肽酶-4 的特异性结合亲和力和选择性方面是独一无二的。与其他格列汀类相比,戈索格列汀已显示出强效的抑制效果和良好的药代动力学特性。 其独特的结构允许有效抑制酶,使其成为治疗 II 型糖尿病的宝贵化合物 .
相似化合物的比较
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Comparison: Gosogliptin is unique in its specific binding affinity and selectivity for dipeptidyl peptidase-4. Compared to other gliptins, this compound has shown potent inhibitory effects and favorable pharmacokinetic properties. Its unique structure allows for effective inhibition of the enzyme, making it a valuable compound in the treatment of type II diabetes .
常见问题
Basic Research Questions
Q. How to identify research gaps for Gosogliptin in the context of DPP-4 inhibitor mechanisms?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed and Scopus, prioritizing peer-reviewed studies from the last decade. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure gaps, such as unexplored pharmacokinetic interactions or underrepresented patient cohorts . Use tools like VOSviewer to map keyword co-occurrence and identify understudied areas (e.g., long-term renal safety in diabetic patients). Cross-reference preclinical and clinical trial data to highlight discrepancies in efficacy thresholds .
Q. What experimental design principles ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Adhere to guidelines from the Beilstein Journal of Organic Chemistry for experimental reporting:
- Dose selection : Justify based on prior in vivo/in vitro EC50 values and species-specific metabolic rates.
- Control groups : Include placebo and active comparators (e.g., sitagliptin) to contextualize efficacy .
- Blinding : Use double-blind protocols to minimize bias in outcome measurement.
- Data transparency : Publish raw HPLC/MS spectra and pharmacokinetic parameters (Cmax, AUC, t1/2) in supplementary materials .
Q. How to formulate hypotheses for this compound’s off-target effects in non-diabetic metabolic pathways?
- Methodological Answer : Leverage cheminformatics tools (e.g., SwissTargetPrediction) to predict off-target binding affinities. Validate hypotheses using siRNA knockdown assays in cell lines, focusing on pathways like AMPK or mTOR. Prioritize hypotheses that address conflicting findings from existing studies (e.g., anti-inflammatory effects in murine models vs. null results in human trials) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s efficacy data across diverse patient populations?
- Methodological Answer :
- Meta-analysis : Pool data from Phase III trials using random-effects models to account for heterogeneity. Stratify by covariates (e.g., BMI, renal function) to identify subpopulations with divergent responses .
- Mechanistic studies : Use transcriptomics to compare gene expression profiles in responders vs. non-responders, focusing on DPP-4 isoform expression or downstream glucagon-like peptide (GLP-1) signaling .
- Validation : Replicate findings in organoid models or non-human primates to assess translatability .
Q. What statistical approaches optimize dose-response modeling for this compound in combinatorial therapies?
- Methodological Answer :
- Bayesian hierarchical models : Incorporate prior data from monotherapy trials to estimate synergistic effects with SGLT-2 inhibitors or metformin.
- Response surface methodology (RSM) : Design factorial experiments to map interaction effects on HbA1c reduction and adverse event rates .
- Sensitivity analysis : Quantify uncertainty in model parameters using Monte Carlo simulations .
Q. How to design a robust protocol for assessing this compound’s cardiovascular safety in long-term studies?
- Methodological Answer :
- Endpoint selection : Use composite endpoints (e.g., MACE: myocardial infarction, stroke, cardiovascular death) aligned with FDA guidelines.
- Cohort stratification : Enroll high-risk subgroups (e.g., patients with baseline coronary artery disease) and monitor biomarkers like NT-proBNP .
- Adjudication committee : Implement blinded endpoint adjudication to reduce measurement bias .
Q. Data Analysis & Interpretation
Q. What methods validate this compound’s selectivity for DPP-4 over homologous enzymes (e.g., DPP-8, DPP-9)?
- Methodological Answer :
- Enzyme inhibition assays : Compare IC50 values across DPP-4, DPP-8, and DPP-9 using fluorogenic substrates. Normalize activity relative to positive controls (e.g., diprotin A) .
- Structural modeling : Perform molecular docking simulations to analyze binding pocket interactions and predict isoform specificity .
Q. How to address batch-to-batch variability in this compound synthesis during preclinical testing?
- Methodological Answer :
- Quality control : Use HPLC-PDA to verify purity (>98%) and characterize impurities via LC-MS.
- Stability studies : Assess degradation under accelerated conditions (40°C/75% RH) per ICH guidelines.
- Standardization : Collaborate with multiple synthesis labs to cross-validate protocols and establish reference standards .
Q. Ethical & Reproducibility Considerations
Q. What strategies ensure ethical compliance in this compound trials involving vulnerable populations (e.g., elderly, renal-impaired)?
- Methodological Answer :
- Informed consent : Use adaptive consent forms with real-time updates on emerging risks (e.g., hypoglycemia in renal patients).
- DSMB oversight : Appoint an independent Data Safety Monitoring Board to review interim results and recommend protocol modifications .
Q. How to enhance reproducibility in this compound’s in vitro assays?
- Methodological Answer :
- Protocol standardization : Adopt BRENDA database guidelines for enzyme assay conditions (pH, temperature, buffer composition).
- Cell line authentication : Use STR profiling to confirm identity and avoid cross-contamination .
属性
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWGXUTRTXFRF-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007213 | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869490-23-3 | |
Record name | Gosogliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gosogliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gosogliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOSOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。